5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenone
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Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information on the compound’s appearance (solid, liquid, gas, color, etc.) and any notable physical characteristics.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, including its atomic arrangement and any important functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, density, and reactivity.Safety And Hazards
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Future Directions
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properties
IUPAC Name |
N-[4-bromo-2-(2-fluorobenzoyl)phenyl]-2-(2-hydroxyethylamino)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O3/c18-11-5-6-15(21-16(23)10-20-7-8-22)13(9-11)17(24)12-3-1-2-4-14(12)19/h1-6,9,20,22H,7-8,10H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGPOQZBBMNCKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CNCCO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40519828 |
Source
|
Record name | N-[4-Bromo-2-(2-fluorobenzoyl)phenyl]-N~2~-(2-hydroxyethyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40519828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenone | |
CAS RN |
71980-88-6 |
Source
|
Record name | N-[4-Bromo-2-(2-fluorobenzoyl)phenyl]-N~2~-(2-hydroxyethyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40519828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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